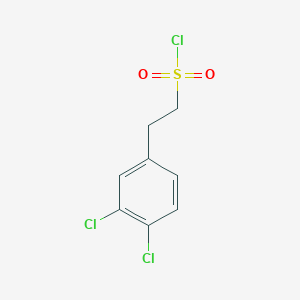

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride

Description

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride (CAS 1161945-63-6) is a sulfonyl chloride derivative with a dichlorophenyl substituent. Its molecular formula is C₈H₇Cl₃O₂S, and it has a molecular weight of 273.57 g/mol . The compound features a sulfonyl chloride (-SO₂Cl) group attached to an ethane chain, which is further substituted with a 3,4-dichlorophenyl ring. This structure confers reactivity typical of sulfonyl chlorides, such as participation in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, or other derivatives.

Key properties include:

- IUPAC Name: 2-(3,4-dichlorophenyl)ethanesulfonyl chloride

- Storage: Requires cool, dry conditions to avoid hydrolysis (reacts violently with water) .

- Applications: Primarily used in organic synthesis, particularly in pharmaceutical intermediates or agrochemicals requiring sulfonate or sulfonamide linkages .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJVDLVXIOIKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCS(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride":

Note: The search results primarily discuss "(3,4-Dichlorophenyl)-methanesulfonyl chloride" and related compounds, but not specifically "this compound." Information has been generalized where appropriate.

Scientific Research Applications

(3,4-Dichlorophenyl)-methanesulfonyl chloride This compound is a versatile chemical compound that is widely utilized in organic synthesis and pharmaceutical research .

Specific Applications of related compounds:

- Synthesis of Pharmaceuticals: Used as a key intermediate in the production of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs .

- Agricultural Chemicals: Utilized in the formulation of agrochemicals, including herbicides . N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide, a related compound, is an important herbicide in the agrochemical industry .

- Organic Synthesis: Acts as a versatile reagent in organic synthesis, enabling chemists to create complex molecules efficiently, which is crucial in both academic and industrial settings .

- Material Science: Finds applications in the development of specialty materials, including polymers and coatings, enhancing their properties and performance .

- Laboratory Research: Researchers utilize this compound for various experimental procedures, including the study of reaction mechanisms and the development of new synthetic methodologies .

Other Related Compounds:

Mechanism of Action

The compound exerts its effects through:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Involvement in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides are a critical class of reagents in synthetic chemistry. Below is a detailed comparison of 2-(3,4-dichloro-phenyl)-ethanesulfonyl chloride with structurally or functionally related compounds:

Table 1: Comparative Analysis of Sulfonyl Chlorides

Key Differences and Research Findings

Reactivity: The dichlorophenyl group in this compound increases electrophilicity compared to non-halogenated analogs like benzenesulfonyl chloride. This enhances its suitability for reactions with weak nucleophiles . Ethanesulfonyl chloride, 2-Chloro- (CAS 1622-32-8) exhibits higher volatility and acute toxicity due to its smaller alkyl chain, whereas the dichlorophenyl derivative’s aromaticity improves stability but necessitates rigorous moisture control .

Safety Profiles: All sulfonyl chlorides share hazards like corrosivity and water reactivity. However, this compound’s chronic toxicity remains unstudied, unlike p-toluenesulfonyl chloride, which has well-documented handling protocols .

Applications :

- The dichlorophenyl variant is niche in drug discovery (e.g., kinase inhibitor intermediates), while p-toluenesulfonyl chloride dominates industrial-scale sulfonations due to cost and availability .

- 1-Naphthalenesulfonyl chloride is preferred in photodynamic therapy research due to its UV absorption properties, a feature absent in the dichlorophenyl analog .

Biological Activity

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is a sulfonyl chloride compound with notable biological activity. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.

The compound's structure is characterized by the presence of a dichlorophenyl group attached to an ethanesulfonyl moiety. This configuration contributes to its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been studied for its potential use in treating bacterial infections due to its ability to inhibit bacterial growth effectively .

2. Cytotoxicity

In vitro studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of approximately 26.0 µM against human liver cancer cells (HEPG2), indicating its potential as an anticancer agent . The cytotoxicity varies across different cell lines, suggesting selective activity that warrants further investigation.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic natural substrates, leading to the inhibition of specific enzymes crucial for bacterial survival and proliferation .

- Disruption of Tubulin Formation : Studies suggest that the compound may interfere with tubulin dynamics, affecting cellular structure and function, which is critical in cancer cell proliferation .

Table 1: Cytotoxicity Data Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 26.0 |

| MDA-MB231 | 10.5 |

| MDA-MB468 | 12.1 |

| MCF7 | 8.7 |

This table summarizes the cytotoxic effects observed in various breast cancer cell lines, highlighting the compound's potential as a therapeutic agent.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of sulfonamide derivatives found that this compound significantly inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, reinforcing the compound's potential in clinical applications for treating infections .

Applications

The versatility of this compound extends beyond antimicrobial and anticancer activities:

- Pharmaceutical Synthesis : It serves as a critical intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs .

- Agricultural Chemicals : The compound is utilized in developing herbicides and fungicides, contributing to effective pest management strategies in agriculture .

- Organic Synthesis : Its role as a reagent in organic synthesis allows chemists to create complex molecules efficiently, making it valuable in both academic and industrial research settings .

Q & A

Q. What are the critical safety precautions when handling 2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use closed-front clothing to minimize skin exposure .

- Ventilation: Conduct experiments in a fume hood with local exhaust ventilation to prevent inhalation of vapors or aerosols .

- Emergency Measures: Ensure immediate access to an eyewash station and safety shower. In case of skin contact, wash thoroughly with water for at least 15 minutes .

- Work Practices: Avoid eating, drinking, or storing food in the lab. Decontaminate work surfaces after use and launder contaminated clothing separately .

Q. How should this compound be stored to prevent decomposition?

Methodological Answer:

-

Storage Conditions:

Parameter Recommendation Temperature Cool (≤25°C), dry environment Container Airtight, corrosion-resistant (e.g., glass or fluoropolymer-lined) Compatibility Isolate from oxidizers, bases, and moisture Ventilation Store in a well-ventilated, fire-resistant cabinet -

Stability: This compound hydrolyzes in water, releasing HCl. Ensure containers are sealed under inert gas (e.g., nitrogen) to minimize moisture ingress .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify aromatic protons (δ 7.2–7.8 ppm) and sulfonyl chloride groups (δ 45–55 ppm for C).

- Fourier-Transform Infrared Spectroscopy (FTIR): Characteristic peaks at ~1370 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the proper disposal methods for waste containing this compound?

Methodological Answer:

- Neutralization: Hydrolyze small quantities in an ice-cold alkaline solution (e.g., 10% NaOH) under controlled conditions to convert sulfonyl chloride to sulfonate salts.

- Regulatory Compliance: Label waste as "Reactive Sulfonyl Chloride" and dispose via licensed hazardous waste facilities. Consult EPA/DEP guidelines for large-scale disposal .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound under anhydrous conditions?

Methodological Answer:

- Reaction Setup: Use Schlenk-line techniques or gloveboxes to maintain anhydrous conditions. Pre-dry solvents (e.g., dichloromethane over molecular sieves).

- Catalysis: Introduce catalytic Lewis acids (e.g., AlCl) to enhance electrophilic sulfonation of 3,4-dichlorophenyl ethane.

- Temperature Control: Maintain reaction temperatures between 0–5°C to suppress side reactions (e.g., hydrolysis or dimerization) .

Q. What are the potential side reactions when using this compound as a sulfonating agent, and how can they be minimized?

Methodological Answer:

- Common Side Reactions:

- Hydrolysis to sulfonic acid (mitigated by strict moisture exclusion).

- Nucleophilic substitution at the ethane chain (reduced by steric hindrance via bulky leaving groups).

- Mitigation Strategies:

- Use aprotic solvents (e.g., THF or DMF).

- Add scavengers (e.g., molecular sieves) to sequester trace water .

Q. How does the electronic nature of the 3,4-dichlorophenyl group influence the compound’s reactivity?

Methodological Answer:

- Electron-Withdrawing Effect: The dichloro substituents increase the electrophilicity of the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines or alcohols).

- Steric Effects: The 3,4-substitution pattern reduces steric hindrance compared to ortho-substituted analogs, favoring efficient sulfonation .

Q. What are the stability profiles of this compound in different solvents?

Methodological Answer:

-

Stability Data:

Solvent Stability (25°C) Notes Dichloromethane Stable (>24 hrs) Preferred for reactions Water Immediate hydrolysis Avoid at all costs DMSO Limited stability (≤1 hr) Reacts with sulfonyl chloride Toluene Stable (12–24 hrs) Suitable for short-term storage -

Recommendation: Conduct kinetic stability assays using NMR or HPLC to monitor degradation over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.